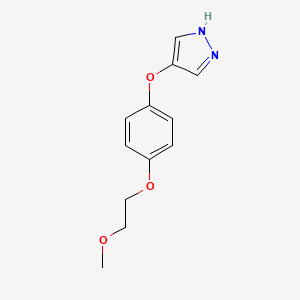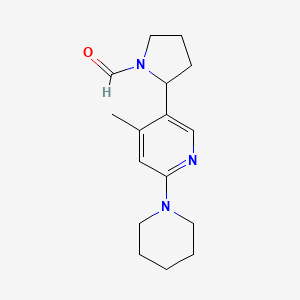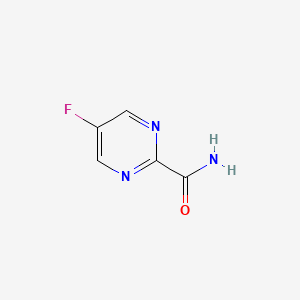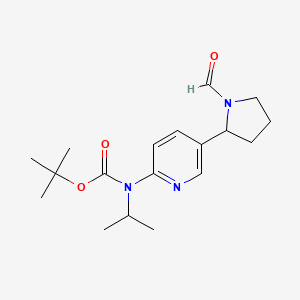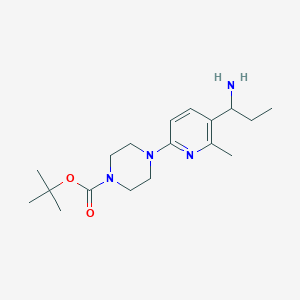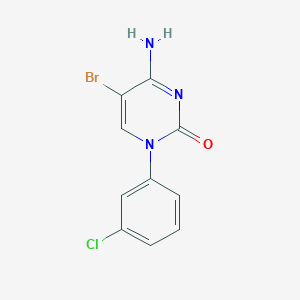
4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline and 5-bromo-2-chloropyrimidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Chemistry: Employing continuous flow chemistry techniques to improve yield and efficiency.
Automated Purification Systems: Using automated systems for purification to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one has various applications in scientific research, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its biological activity against certain diseases.
Material Science: Explored for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that influence cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-5-bromo-1-phenylpyrimidin-2(1H)-one: Similar structure but lacks the chlorine atom on the phenyl ring.
4-Amino-5-chloro-1-(3-chlorophenyl)pyrimidin-2(1H)-one: Similar structure but has a chlorine atom instead of bromine.
Uniqueness
4-Amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2(1H)-one is unique due to the presence of both bromine and chlorine atoms, which may confer specific chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C10H7BrClN3O |
|---|---|
Peso molecular |
300.54 g/mol |
Nombre IUPAC |
4-amino-5-bromo-1-(3-chlorophenyl)pyrimidin-2-one |
InChI |
InChI=1S/C10H7BrClN3O/c11-8-5-15(10(16)14-9(8)13)7-3-1-2-6(12)4-7/h1-5H,(H2,13,14,16) |
Clave InChI |
MKPRDEPJHYGMOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)N2C=C(C(=NC2=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




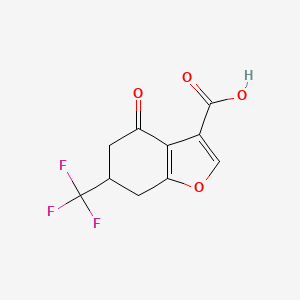
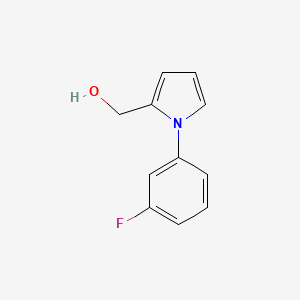
![tert-Butyl (4-chlorobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11801645.png)
